molecular formula C15H21NO2S B14622703 N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide CAS No. 58567-44-5

N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide

Cat. No.: B14622703
CAS No.: 58567-44-5
M. Wt: 279.4 g/mol
InChI Key: LAVWGZIVQSDDTQ-UHFFFAOYSA-N
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Description

N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexyl group attached to an ethenyl group, which is further connected to a 4-methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide typically involves the reaction of 1-ethenylcyclohexylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of sulfonamides.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of epoxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
  • N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide
  • N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethenyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

58567-44-5

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

N-(1-ethenylcyclohexyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-3-15(11-5-4-6-12-15)16-19(17,18)14-9-7-13(2)8-10-14/h3,7-10,16H,1,4-6,11-12H2,2H3

InChI Key

LAVWGZIVQSDDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C=C

Origin of Product

United States

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